molecular formula C12H19N B13287654 4-methyl-N-(3-methylbutan-2-yl)aniline

4-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13287654
M. Wt: 177.29 g/mol
InChI Key: HBBOZCYXQUEUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and the hydrogen atom on the benzene ring is replaced by a methyl group. This compound is used as a building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with 3-methyl-2-butanone in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

4-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methylbutan-2-yl)aniline
  • 4-methyl-N-(3-methylpentan-2-yl)aniline
  • 4-methyl-N-(3-methylhexan-2-yl)aniline

Uniqueness

4-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in organic synthesis and medicinal chemistry, where it can be used to create structurally diverse molecules with potential biological activity .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-10(3)6-8-12/h5-9,11,13H,1-4H3

InChI Key

HBBOZCYXQUEUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.